

# The Role of AR-M1000390 in Neuroscience Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B1243119

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## Introduction

AR-M1000390 is a non-peptidic, highly selective and potent agonist for the delta-opioid receptor ( $\delta$ -opioid receptor). Its unique pharmacological profile, characterized by its low tendency to cause receptor internalization, has made it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of AR-M1000390, including its pharmacological properties, experimental protocols for its use, and its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AR-M1000390, providing a clear comparison of its binding affinity and functional potency at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of AR-M1000390

Receptor Subtype	IC50 (nM)
Delta ( $\delta$ )	0.87 $\pm$ 0.23
Mu ( $\mu$ )	3800 $\pm$ 172
Kappa ( $\kappa$ )	7470 $\pm$ 606

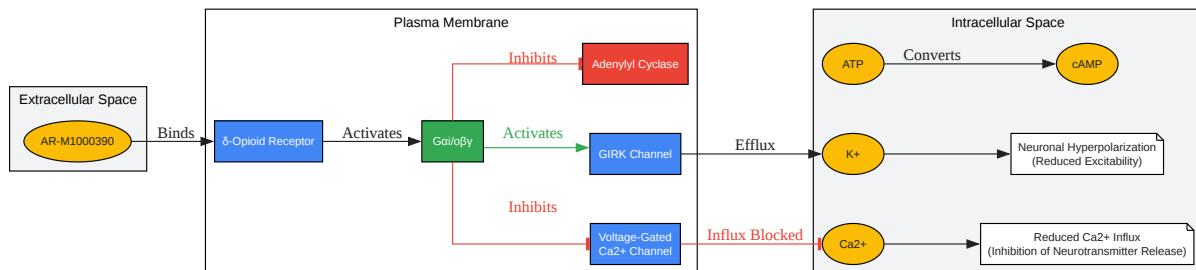
Table 2: Functional Potency and Affinity of AR-M1000390 at the Human Delta-Opioid Receptor

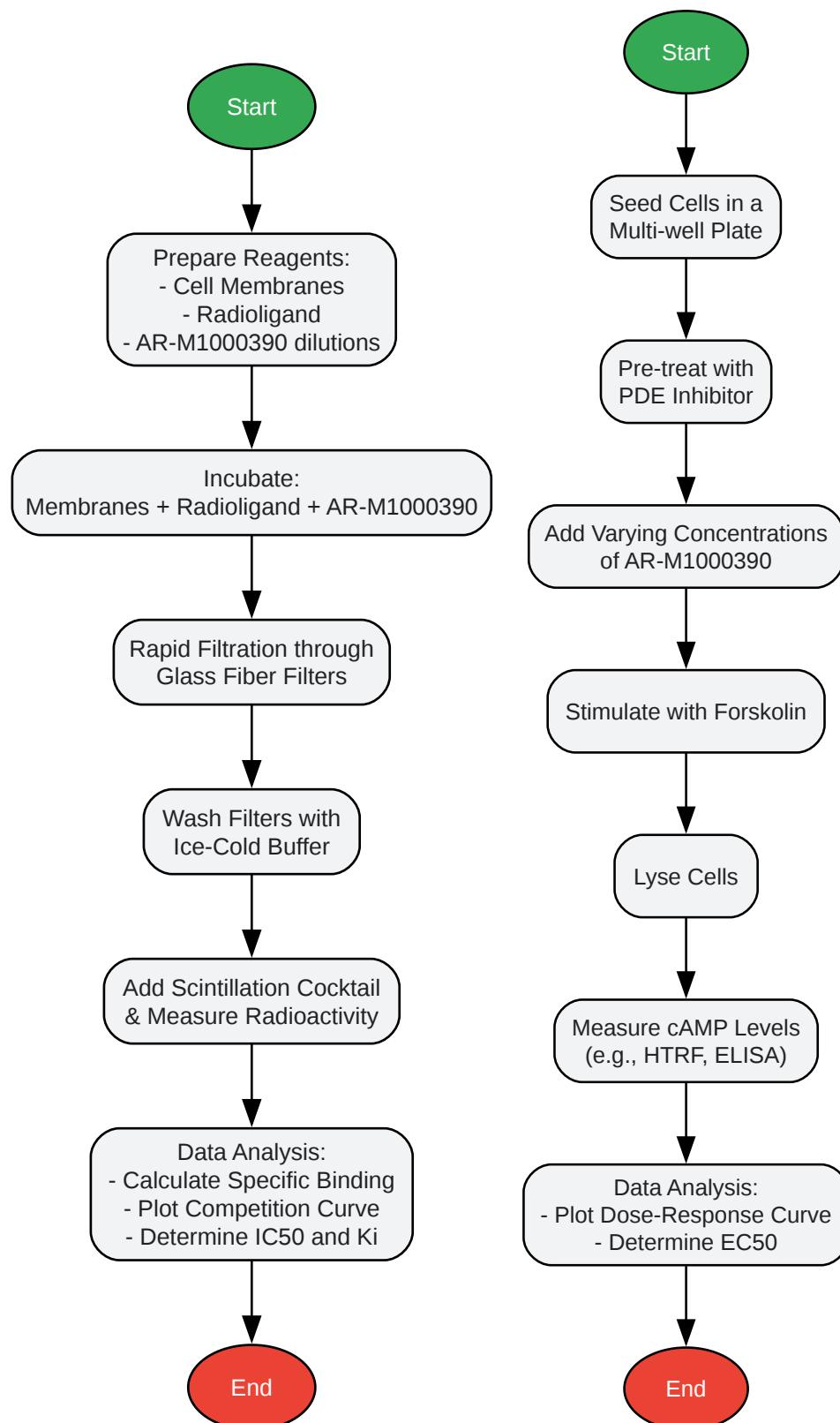
Parameter	Value (nM)
EC50	7.2 $\pm$ 0.9
Ki	106 $\pm$ 34

## Signaling Pathways

AR-M1000390, as a  $\delta$ -opioid receptor agonist, primarily signals through the G $\alpha$ i/o subunit of the G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Unlike many other opioid agonists, AR-M1000390 is a low-internalizing agonist. This means that upon binding, it does not significantly promote the internalization of the  $\delta$ -opioid receptor from the cell surface. The desensitization observed with prolonged exposure to AR-M1000390 is thought to be due to uncoupling of the receptor from its G-protein, rather than a reduction in the number of receptors on the cell surface.

Downstream of adenylyl cyclase inhibition, the activation of the  $\delta$ -opioid receptor by AR-M1000390 can also lead to the modulation of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to a reduction in neuronal excitability.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)